molecular formula C13H8Cl2O2 B6399554 4-Chloro-2-(2-chlorophenyl)benzoic acid, 95% CAS No. 1262005-89-9

4-Chloro-2-(2-chlorophenyl)benzoic acid, 95%

Cat. No. B6399554
CAS RN: 1262005-89-9
M. Wt: 267.10 g/mol
InChI Key: CCSDQHCYRKRDEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(2-chlorophenyl)benzoic acid (4-CPA) is a compound with a wide range of applications in scientific research. It is an organic compound with the molecular formula C8H5Cl2O2, and is commonly used as a precursor for a number of organic synthesis reactions. 4-CPA has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It also has a wide range of applications in the laboratory, making it an important tool for researchers.

Scientific Research Applications

4-Chloro-2-(2-chlorophenyl)benzoic acid, 95% has a wide range of applications in scientific research, particularly in the fields of organic synthesis and drug discovery. It is commonly used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. Additionally, 4-Chloro-2-(2-chlorophenyl)benzoic acid, 95% has been used in the synthesis of a variety of compounds with potential therapeutic applications, such as antifungal agents and anticancer agents.

Mechanism of Action

4-Chloro-2-(2-chlorophenyl)benzoic acid, 95% is a versatile compound that can be used in a variety of organic synthesis reactions. Its primary mechanism of action is as an electrophile, meaning that it can react with nucleophiles to form covalent bonds. In particular, 4-Chloro-2-(2-chlorophenyl)benzoic acid, 95% is known to react with primary and secondary amines, thiols, and alcohols to form amides, thioesters, and ethers, respectively.
Biochemical and Physiological Effects
4-Chloro-2-(2-chlorophenyl)benzoic acid, 95% is not known to have any significant biochemical or physiological effects. It is not known to interact with any biological molecules, and is not known to be toxic or carcinogenic.

Advantages and Limitations for Lab Experiments

4-Chloro-2-(2-chlorophenyl)benzoic acid, 95% has a number of advantages for use in laboratory experiments. It is relatively inexpensive, and is easily accessible from commercial sources. Additionally, it is a relatively stable compound, with a high purity of 95%. The main limitation of 4-Chloro-2-(2-chlorophenyl)benzoic acid, 95% is its relatively low reactivity, which may limit its use in some synthesis reactions.

Future Directions

Due to its wide range of applications in scientific research, 4-Chloro-2-(2-chlorophenyl)benzoic acid, 95% has a number of potential future directions. These include its use as a starting material for the synthesis of a variety of pharmaceuticals and agrochemicals, as well as its use in the synthesis of compounds with potential therapeutic applications. Additionally, 4-Chloro-2-(2-chlorophenyl)benzoic acid, 95% may be used in the synthesis of a variety of novel materials, such as polymers and nanomaterials. Finally, 4-Chloro-2-(2-chlorophenyl)benzoic acid, 95% may be used in the development of new catalysts and reagents for use in organic synthesis reactions.

Synthesis Methods

4-Chloro-2-(2-chlorophenyl)benzoic acid, 95% is produced by the reaction of 4-chlorobenzoic acid with 2-chlorophenol in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically conducted at a temperature of 80-100°C for a period of 1-2 hours. The product is then purified by recrystallization from ethanol, yielding a white crystalline solid with a purity of 95%.

properties

IUPAC Name

4-chloro-2-(2-chlorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-8-5-6-10(13(16)17)11(7-8)9-3-1-2-4-12(9)15/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSDQHCYRKRDEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689540
Record name 2',5-Dichloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262005-89-9
Record name 2′,5-Dichloro[1,1′-biphenyl]-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262005-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',5-Dichloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.